1,3-Dipropyl-8-phenylxanthine
Overview
Description
1,3-Dipropyl-8-phenylxanthine is a chemical compound that has been extensively studied for its role as an adenosine receptor antagonist. The structure-activity analysis of alkylxanthine derivatives has led to the design of more potent adenosine receptor antagonists, with 1,3-dipropyl substitutions enhancing potency compared to the 1,3-dimethyl substitution found in theophylline. The introduction of an 8-phenyl substituent significantly increases potency, which can be further augmented by specific substitutions on the 8-phenyl ring .
Synthesis Analysis
The synthesis of 1,3-dipropyl-8-substituted xanthines has been aimed at characterizing the hydrophobic interactions between xanthines and the A1 receptor site. Introduction of various substituents into the 8-position of xanthines has been shown to enhance adenosine A1 antagonism. For instance, the introduction of a quaternary carbon and a conformationally restricted cyclopentyl moiety into the 8-position has resulted in highly potent A1 receptor antagonists .
Molecular Structure Analysis
The molecular structure of 1,3-dipropyl-8-phenylxanthine derivatives plays a crucial role in their interaction with adenosine receptors. The potency and selectivity of these compounds as antagonists at A1 and A2 adenosine receptors are influenced by the nature of the substituents on the phenyl ring. For example, the presence of a 4-sulfamoylphenyl or 4-carbamoylphenyl group can lead to potent and selective A1 receptor antagonism .
Chemical Reactions Analysis
The chemical reactivity of 1,3-dipropyl-8-phenylxanthine derivatives has been explored through the synthesis of various analogues. These analogues have been designed to enhance selectivity at A1-adenosine receptors by introducing different aryl substituents. The introduction of polar carboxylate and carboxamide moieties as aryl substituents has been used to increase water solubility while maintaining high potency and selectivity for A1 receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dipropyl-8-phenylxanthine derivatives are closely related to their binding affinities and selectivities for adenosine receptors. The introduction of specific substituents can lead to compounds with high receptor affinity and selectivity, as well as favorable hydrophilicity for potential therapeutic applications. For instance, the development of a xanthine amine congener ([3H]XAC) has resulted in a compound with higher receptor affinity, higher specific activity, and lower nonspecific membrane binding compared to previously used xanthines .
Scientific Research Applications
1. Enhancement of Selectivity at A1-Adenosine Receptors
1,3-Dipropyl-8-phenylxanthine, through its analogues, enhances selectivity at A1-adenosine receptors. This is seen in its ability to act as potent and selective antagonists in brain tissue, with specific analogues showing high potency and selectivity for the A1 receptor, such as 1,3-Dipropyl-8-(2-hydroxy-4-methoxyphenyl)xanthine (Daly, Padgett, & Shamim, 1986).
2. Use as Antagonist Radioligand for Adenosine Receptors
As an antagonist radioligand, 1,3-Dipropyl-8-phenylxanthine derivatives have been found to have higher receptor affinity, higher specific activity, and more favorable hydrophilicity than other xanthines, making them suitable for adenosine receptor binding studies in various species (Jacobson, Ukena, Kirk, & Daly, 1986).
3. Potent Antagonists for Adenosine Receptors Modulating Membrane Adenylate Cyclase
Derivatives of 1,3-Dipropyl-8-phenylxanthine have been investigated for their roles as antagonists at adenosine receptors. These receptors are crucial for modulating adenylate cyclase in different cells, including pheochromocytoma cells, platelets, and fat cells. The derivatives show high potency and some selectivity towards A1 adenosine receptors (Ukena, Daly, Kirk, & Jacobson, 1986).
4. Development of Functionalized Congeners
Functionalized congeners of 1,3-Dipropyl-8-phenylxanthine have been developed, which are potent antagonists of adenosine at A1 and A2 receptors. These functionalized congeners offer potential for developing versatile classes of adenosine receptor antagonists, useful in pharmacodynamics and pharmacokinetics (Jacobson, Kirk, Padgett, & Daly, 1986).
5. Potency and Selectivity for A1 Adenosine Receptors
1,3-Dipropylxanthines with various substituents at the 8-position have shown to be very potent and selective antagonists for A1 adenosine receptors. This includes 8-aryl and 8-cycloalkyl groups, with some analogues achieving high potency and selectivity, demonstrating the compound's significant role in influencing adenosine receptor activity (Shamim, Ukena, Padgett, Hong, & Daly, 1988).
6. Role in Designing Potent Adenosine Receptor Antagonists
1,3-Dipropyl-8-phenylxanthine and its derivatives have played a critical role in the design of highly potent adenosine receptor antagonists. By analyzing the structure-activity relationships of alkylxanthine derivatives, scientists have been able to develop compounds with exceptionally high receptor affinity, offering insights into the mechanisms of adenosine receptor binding (Bruns, Daly, & Snyder, 1983).
Safety And Hazards
properties
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipropyl-8-phenylxanthine | |
CAS RN |
85872-53-3 | |
Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-phenylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.